Glycerophospho-N-Oleoyl Ethanolamine
Overview
Description
Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.
Mechanism of Action
Target of Action
Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .
Mode of Action
GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .
Biochemical Pathways
GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .
Pharmacokinetics
It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.
Result of Action
Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .
Biochemical Analysis
Biochemical Properties
Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including this compound, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .
Cellular Effects
This compound influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. This compound also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from this compound, can have sustained effects on reducing food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.